molecular formula C12H12N4O4 B1394499 ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 866838-08-6

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1394499
CAS RN: 866838-08-6
M. Wt: 276.25 g/mol
InChI Key: SNKCFASFYYFHDA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N4O4 . It is used for research purposes .


Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate are not available, it’s known that pyrazole derivatives can undergo a variety of reactions. For instance, the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine can yield 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .


Physical And Chemical Properties Analysis

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a solid at room temperature . It has a predicted melting point of 202-204°C and a predicted boiling point of 463.5°C at 760 mmHg . The predicted density is 1.5 g/cm3, and the refractive index is n20D 1.65 .

Scientific Research Applications

Corrosion Inhibition

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate derivatives, like EPP-1, EPP-2, and EPP-3, have been studied for their corrosion inhibition properties on mild steel, crucial for industrial applications. EPP-1, in particular, showed a high efficiency of 98.8% at 100 mg/L concentration, as confirmed by gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy. Surface analysis via SEM and AFM revealed the formation of protective films on metal surfaces, indicating a potent application in corrosion prevention (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthesis of Novel Derivatives

The compound is used in synthesizing various novel derivatives. For instance, it plays a key role in producing pyrazole carboxylic acid derivatives, which have been shown to inhibit carbonic anhydrase isoenzymes, suggesting potential in medical applications (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010). Another study explored the molecular structures of related compounds, revealing intramolecular N-H...O bonds and almost planar ring formations, significant for understanding their chemical behavior (Wu et al., 2005).

Pharmaceutical Applications

In pharmaceutical research, derivatives of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate have been synthesized and investigated for their analgesic and anti-inflammatory activities. Some synthesized compounds, such as 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, displayed significant analgesic and anti-inflammatory activities, suggesting potential as novel therapeutic agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 5-amino-1-(4-nitrophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKCFASFYYFHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693341
Record name Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

CAS RN

866838-08-6
Record name Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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